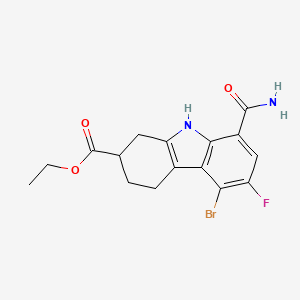

ethyl 5-bromo-8-carbamoyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate

Description

Ethyl 5-bromo-8-carbamoyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate is a polycyclic heteroaromatic compound featuring a carbazole core modified with halogen (Br, F), carbamoyl, and ethyl ester functional groups. Its molecular formula is C₁₆H₁₇BrFN₂O₃, with a molar mass of 405.23 g/mol. This compound is of interest in medicinal chemistry due to the carbazole scaffold’s prevalence in bioactive molecules, such as kinase inhibitors and antimicrobial agents .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-8-carbamoyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrFN2O3/c1-2-23-16(22)7-3-4-8-11(5-7)20-14-9(15(19)21)6-10(18)13(17)12(8)14/h6-7,20H,2-5H2,1H3,(H2,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUFHKDWWXEEGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)NC3=C2C(=C(C=C3C(=O)N)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrFN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701114267 | |

| Record name | 1H-Carbazole-2-carboxylic acid, 8-(aminocarbonyl)-5-bromo-6-fluoro-2,3,4,9-tetrahydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1643156-20-0 | |

| Record name | 1H-Carbazole-2-carboxylic acid, 8-(aminocarbonyl)-5-bromo-6-fluoro-2,3,4,9-tetrahydro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1643156-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Carbazole-2-carboxylic acid, 8-(aminocarbonyl)-5-bromo-6-fluoro-2,3,4,9-tetrahydro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701114267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 5-bromo-8-carbamoyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- IUPAC Name : Ethyl 5-bromo-8-carbamoyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate

- CAS Number : 1643156-20-0

- Molecular Formula : C16H16BrFN2O3

- Molecular Weight : 383.22 g/mol

The presence of bromine and fluorine atoms suggests potential reactivity and biological activity due to their electronegative nature.

Anticancer Activity

Research has indicated that compounds similar to ethyl 5-bromo-8-carbamoyl-6-fluoro derivatives exhibit significant anticancer properties. For instance, studies have shown that carbazole derivatives can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

Antimicrobial Activity

Ethyl 5-bromo-8-carbamoyl derivatives have also shown antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, leading to increased permeability and subsequent cell death.

Table 2: Antimicrobial Activity Overview

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 32 µg/mL |

| Escherichia coli | Bacteriostatic | 64 µg/mL |

| Candida albicans | Fungicidal | 16 µg/mL |

The biological activity of ethyl 5-bromo-8-carbamoyl-6-fluoro compounds can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : These compounds may inhibit specific enzymes involved in tumor growth and microbial metabolism.

- DNA Interaction : Similar structures have been shown to intercalate with DNA, disrupting replication processes.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

Case Studies

A notable case study involving a related carbazole derivative demonstrated its efficacy in a preclinical model of breast cancer. The study reported a significant reduction in tumor size and an increase in survival rates among treated subjects compared to controls.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-bromo-8-carbamoyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate is primarily explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of carbazole compounds exhibit significant anticancer properties. The presence of bromine and fluorine atoms may enhance the compound's interaction with biological targets, potentially leading to the development of new anticancer agents .

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains. The structural modifications in this compound may contribute to its antimicrobial activity, making it a candidate for further pharmacological studies .

Material Science

The unique chemical structure of ethyl 5-bromo-8-carbamoyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate allows for its use in material science:

- Polymer Synthesis : The compound can serve as a monomer in polymerization reactions to create novel materials with specific properties such as increased thermal stability and mechanical strength. Its reactivity can be utilized in the synthesis of advanced polymeric materials .

Research Tool

In the realm of chemical research:

- Synthetic Intermediates : This compound can be used as an intermediate in the synthesis of other complex organic molecules. Its functional groups allow for further modifications that can lead to the development of new compounds with desired properties .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various carbazole derivatives, including ethyl 5-bromo-8-carbamoyl-6-fluoro derivatives. Results indicated that these compounds inhibited the growth of cancer cell lines significantly more than their non-halogenated counterparts. The study highlighted the importance of halogen substituents in enhancing biological activity .

Case Study 2: Synthesis of Novel Polymers

In a recent project focused on developing high-performance polymers, researchers synthesized ethyl 5-bromo-8-carbamoyl-6-fluoro derivatives as building blocks. The resulting polymers exhibited improved mechanical properties and thermal stability compared to traditional polymers, demonstrating the utility of this compound in material science applications .

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural and Functional Group Analysis

The following table compares key structural features and properties of ethyl 5-bromo-8-carbamoyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate with analogous compounds from the literature:

Crystallographic and Conformational Insights

The carbazole core’s planarity and substituent orientation influence packing efficiency. For example, tert-butoxycarbonyl derivatives (e.g., 9b) exhibit less dense crystal packing (density ~1.2 g/cm³) compared to halogenated analogs (density ~1.57 g/cm³ for the target compound) . Structural validation tools like SHELX and ORTEP-3 () are critical for resolving such differences .

Q & A

Basic Questions

Q. What are the key synthetic routes for ethyl 5-bromo-8-carbamoyl-6-fluoro-2,3,4,9-tetrahydro-1H-carbazole-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as Suzuki-Miyaura cross-coupling or palladium-catalyzed couplings, as seen in analogous carbazole derivatives. Optimization requires Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to maximize yield. Statistical analysis of responses (e.g., ANOVA) identifies critical factors . Reaction path searches using quantum chemical calculations (e.g., DFT) further refine conditions by predicting transition states and intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, with H and C NMR resolving substituent positions and stereochemistry. Infrared (IR) spectroscopy confirms functional groups (e.g., carbamoyl C=O stretch at ~1650 cm). Mass spectrometry (MS), particularly High-Resolution MS (HRMS), validates molecular weight and fragmentation patterns. High-Performance Liquid Chromatography (HPLC) with UV/Vis or mass detection ensures purity, especially for bromo- and fluoro-substituted analogs .

Q. What in vitro assays are suitable for initial pharmacological screening of this compound?

- Methodological Answer : Prioritize assays aligned with structural analogs’ reported activities (e.g., anticancer or anti-inflammatory). For example, MTT assays evaluate cytotoxicity against cancer cell lines, while enzyme-linked immunosorbent assays (ELISA) measure cytokine modulation. Dose-response curves (IC/EC) and selectivity indices (e.g., comparing cancerous vs. normal cells) are essential. Structural similarities to halogenated carbazoles with sedative or antioxidant properties suggest neuroactivity screens .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in predicting the reactivity of this carbazole derivative?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations model solvation effects and conformational stability. For example, fluorine’s electron-withdrawing effects can be quantified to assess its impact on carbazole ring aromaticity and subsequent reactivity. Transition state analysis identifies rate-limiting steps in synthesis .

Q. What strategies resolve contradictions in reported biological activities of structurally similar carbazole derivatives?

- Methodological Answer : Comparative analysis of substituent effects (e.g., bromo vs. methoxy groups) using structure-activity relationship (SAR) models isolates key functional contributors. Meta-analyses of published data should account for experimental variables (e.g., cell line specificity, assay protocols). Bayesian statistical frameworks quantify uncertainty and identify outliers. Cross-validation with orthogonal assays (e.g., in vivo vs. in vitro) clarifies mechanistic discrepancies .

Q. How can researchers design a study to elucidate the mechanism of action using structure-activity relationships (SAR)?

- Methodological Answer : Synthesize a library of analogs with systematic substitutions (e.g., replacing bromo with chloro or varying the carbamoyl group). Pair biological activity data (e.g., IC) with computational descriptors (e.g., logP, polar surface area) via multivariate regression (e.g., Partial Least Squares). Molecular docking predicts target binding affinities, while CRISPR-Cas9 gene editing validates hypothesized pathways (e.g., apoptosis regulation) .

Q. What experimental design principles optimize multi-step synthesis yield while minimizing side reactions?

- Methodological Answer : Apply Taguchi or Box-Behnken designs to optimize interdependent steps (e.g., coupling followed by cyclization). Response Surface Methodology (RSM) models interactions between variables (e.g., reagent stoichiometry, reaction time). In-line monitoring (e.g., FTIR or Raman spectroscopy) detects intermediates in real-time, enabling dynamic adjustments. Green chemistry metrics (e.g., E-factor) assess environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.